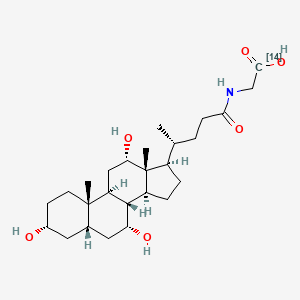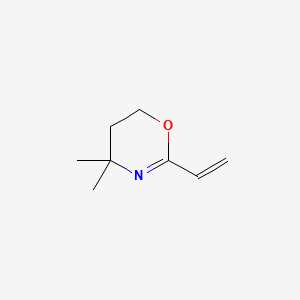
14c-Glycocholic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14C-Glycocholic acid is a radiolabeled bile acid conjugate, specifically a glycine conjugate of cholic acid. It is used extensively in scientific research due to its ability to trace and study bile acid metabolism and related physiological processes. The radiolabeling with carbon-14 allows for precise tracking and measurement in various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14C-Glycocholic acid typically involves the conjugation of glycine with cholic acid. The process begins with the preparation of cholic acid, which is then reacted with glycine under specific conditions to form glycocholic acid. The radiolabeling with carbon-14 is achieved by incorporating 14C-labeled glycine into the reaction mixture. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the efficient formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity of the radiolabel. The production is carried out in specialized facilities equipped to handle radiolabeled compounds safely and efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 14C-Glycocholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and interactions of bile acids in biological systems.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Applications De Recherche Scientifique
14C-Glycocholic acid has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of bile acids.
Biology: The compound helps in understanding bile acid metabolism and its role in various physiological processes.
Mécanisme D'action
14C-Glycocholic acid acts as a detergent to solubilize fats for absorption in the intestine. It is absorbed into the bloodstream and transported to the liver, where it undergoes further metabolism. The radiolabel allows for precise tracking of the compound’s movement and interactions within the body. The primary molecular targets include bile acid receptors and transporters involved in the enterohepatic circulation of bile acids .
Comparaison Avec Des Composés Similaires
14C-Cholic acid: Another radiolabeled bile acid used for similar research purposes.
14C-Taurocholic acid: A taurine conjugate of cholic acid, also used in bile acid metabolism studies.
14C-xylose: Used in breath tests to diagnose intestinal diseases.
Uniqueness: 14C-Glycocholic acid is unique due to its glycine conjugation, which affects its solubility and interaction with bile acid receptors. This makes it particularly useful for studying specific aspects of bile acid metabolism that other compounds may not address as effectively .
Propriétés
Numéro CAS |
52632-27-6 |
|---|---|
Formule moléculaire |
C26H43NO6 |
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i23+2 |
Clé InChI |
RFDAIACWWDREDC-MPPWDOEBSA-N |
SMILES isomérique |
C[C@H](CCC(=O)NC[14C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES canonique |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)

